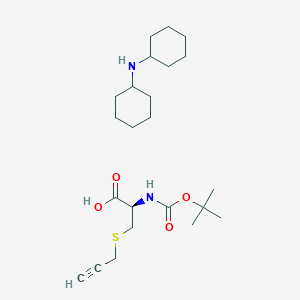

Boc-L-Cys(Propargyl)-OH (DCHA)

描述

The exact mass of the compound (R)-Boc-2-amino-3-propargylsulfanyl-propionic acid DCHA is 440.27087894 g/mol and the complexity rating of the compound is 442. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Boc-L-Cys(Propargyl)-OH (DCHA) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Boc-L-Cys(Propargyl)-OH (DCHA) including the price, delivery time, and more detailed information at info@benchchem.com.

属性

IUPAC Name |

N-cyclohexylcyclohexanamine;(2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-prop-2-ynylsulfanylpropanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H23N.C11H17NO4S/c1-3-7-11(8-4-1)13-12-9-5-2-6-10-12;1-5-6-17-7-8(9(13)14)12-10(15)16-11(2,3)4/h11-13H,1-10H2;1,8H,6-7H2,2-4H3,(H,12,15)(H,13,14)/t;8-/m.0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZZODMWFVQDUNT-WDBKTSHHSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CSCC#C)C(=O)O.C1CCC(CC1)NC2CCCCC2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CSCC#C)C(=O)O.C1CCC(CC1)NC2CCCCC2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H40N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

440.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to Boc-L-Cys(Propargyl)-OH (DCHA) for Advanced Biochemical Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-α-(tert-Butoxycarbonyl)-S-propargyl-L-cysteine dicyclohexylamine salt, commonly abbreviated as Boc-L-Cys(Propargyl)-OH (DCHA), is a specialized amino acid derivative that serves as a critical building block in the fields of chemical biology, drug discovery, and materials science. Its unique structure, featuring a Boc-protected amine, a free carboxylic acid, and a propargyl group on the cysteine thiol, makes it an invaluable tool for the site-specific modification of peptides and proteins through copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry."[1][2][3] This guide provides a comprehensive overview of the properties, applications, and experimental considerations for utilizing this versatile reagent.

Core Properties

Boc-L-Cys(Propargyl)-OH is typically available as its more stable dicyclohexylamine (DCHA) salt, which improves its shelf-life and handling characteristics. The free acid form can be generated in situ or by a straightforward acid-base extraction.

Physicochemical Data

A summary of the key quantitative data for both the free acid and its DCHA salt is presented below for easy comparison.

| Property | Boc-L-Cys(Propargyl)-OH | Boc-L-Cys(Propargyl)-OH (DCHA) Salt |

| Molecular Formula | C₁₁H₁₇NO₄S[4] | C₂₃H₄₀N₂O₄S[1] |

| Molecular Weight | 259.32 g/mol [4] | 440.64 g/mol [1][5] |

| CAS Number | 1260119-25-2[4] | Not explicitly found |

| Purity | >96%[4] | Not explicitly found |

| Appearance | White to off-white solid | White to off-white solid |

| Solubility | Soluble in organic solvents (e.g., DMF, DMSO, Methanol) | Soluble in organic solvents |

| Storage | Store at -20°C for long-term stability | Store at -20°C for long-term stability |

Applications in Research and Drug Development

The primary utility of Boc-L-Cys(Propargyl)-OH (DCHA) lies in its application as a handle for bioconjugation via click chemistry. The terminal alkyne of the propargyl group readily and specifically reacts with azide-functionalized molecules to form a stable triazole linkage.

This capability is leveraged in several key areas:

-

Peptide Synthesis and Modification: It can be incorporated into peptide sequences using standard solid-phase peptide synthesis (SPPS) protocols. The propargyl group then allows for post-synthetic modifications, such as the attachment of fluorescent dyes, imaging agents, polyethylene glycol (PEG) chains, or cytotoxic payloads for the development of antibody-drug conjugates (ADCs).

-

Protein Bioconjugation: While less common for direct incorporation into proteins during expression, it can be used to modify peptides that are subsequently ligated to larger proteins.

-

Development of Novel Biomaterials: The ability to form stable linkages allows for the cross-linking of peptides to create hydrogels and other biomaterials with tailored properties.

-

Proximity Ligation Assays: The specific and efficient nature of the click reaction makes this reagent suitable for designing probes for in situ proximity ligation assays to study protein-protein interactions.

Experimental Protocols

While specific protocols will vary depending on the application, the following provides a general methodology for the incorporation of Boc-L-Cys(Propargyl)-OH into a peptide and its subsequent modification via CuAAC.

Boc-L-Cys(Propargyl)-OH Incorporation into a Peptide via SPPS

This protocol outlines the manual solid-phase synthesis of a peptide containing the propargyl-cysteine residue.

Materials:

-

Rink Amide resin

-

Boc-L-Cys(Propargyl)-OH (DCHA)

-

Other Boc-protected amino acids

-

N,N'-Diisopropylcarbodiimide (DIC)

-

Hydroxybenzotriazole (HOBt)

-

Piperidine

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Trifluoroacetic acid (TFA)

-

Triisopropylsilane (TIS)

-

Water

Procedure:

-

Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes.

-

Fmoc Deprotection (if starting with Fmoc-protected resin): Treat the resin with 20% piperidine in DMF (1 x 5 min, 1 x 20 min). Wash thoroughly with DMF.

-

Amino Acid Coupling:

-

In a separate vessel, pre-activate the first Boc-protected amino acid (3 equivalents relative to resin loading) with DIC (3 eq.) and HOBt (3 eq.) in DMF for 20 minutes.

-

Add the activated amino acid solution to the resin and couple for 2-4 hours.

-

Monitor the coupling reaction using a Kaiser test.

-

-

Washing: Wash the resin with DMF (3x) and DCM (3x).

-

Repeat for subsequent amino acids: Repeat the deprotection and coupling steps for each amino acid in the sequence. For the incorporation of Boc-L-Cys(Propargyl)-OH, use the DCHA salt directly in the activation step. The DCHA will be neutralized by the acidic HOBt.

-

Final Boc Deprotection: After the final amino acid is coupled, treat the resin with 50% TFA in DCM for 30 minutes to remove the terminal Boc group.

-

Cleavage and Deprotection: Cleave the peptide from the resin and remove side-chain protecting groups using a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O) for 2-3 hours.

-

Precipitation and Purification: Precipitate the peptide in cold diethyl ether, centrifuge, and wash the pellet. Purify the crude peptide by reverse-phase HPLC.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) on a Propargylated Peptide

This protocol describes the "clicking" of an azide-containing molecule to the peptide synthesized above.

Materials:

-

Propargylated peptide

-

Azide-functionalized molecule (e.g., Azido-PEG, fluorescent azide)

-

Copper(II) sulfate (CuSO₄)

-

Sodium ascorbate

-

Tris(benzyltriazolylmethyl)amine (TBTA)

-

Phosphate-buffered saline (PBS) or other suitable buffer

-

DMSO or DMF

Procedure:

-

Dissolve Reactants:

-

Dissolve the propargylated peptide in a suitable buffer (e.g., PBS).

-

Dissolve the azide-functionalized molecule in DMSO or DMF.

-

-

Prepare Catalyst Solution:

-

Prepare a stock solution of CuSO₄ in water.

-

Prepare a fresh stock solution of sodium ascorbate in water.

-

Prepare a stock solution of TBTA in DMSO.

-

-

Reaction Setup:

-

In a reaction vessel, combine the propargylated peptide and the azide-functionalized molecule (typically a slight excess of the azide is used).

-

Add TBTA to the reaction mixture.

-

Initiate the reaction by adding CuSO₄ followed by sodium ascorbate.

-

-

Reaction Conditions: Allow the reaction to proceed at room temperature for 1-4 hours. The reaction can be monitored by LC-MS.

-

Purification: Purify the resulting triazole-linked peptide conjugate by reverse-phase HPLC to remove unreacted starting materials and catalyst.

Visualizations

Experimental Workflow for Peptide Modification

The following diagram illustrates the overall workflow for synthesizing a peptide containing Boc-L-Cys(Propargyl)-OH and its subsequent modification via click chemistry.

Caption: Workflow for peptide synthesis and modification.

Logical Relationship in CuAAC

This diagram illustrates the key components and their relationship in the copper(I)-catalyzed azide-alkyne cycloaddition reaction.

Caption: Key components of the CuAAC reaction.

References

A Comprehensive Technical Guide to Boc-L-Cys(Propargyl)-OH (DCHA)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemical properties, structure, and potential applications of N-α-Boc-S-propargyl-L-cysteine dicyclohexylammonium salt, commonly known as Boc-L-Cys(Propargyl)-OH (DCHA). This reagent is a valuable tool in the fields of chemical biology and drug discovery, primarily utilized as a building block in "click chemistry" reactions.

Core Compound Specifications

The dicyclohexylammonium (DCHA) salt of N-α-Boc-S-propargyl-L-cysteine is a stable, solid form of the protected amino acid, facilitating its storage and handling. The key quantitative data for this compound are summarized in the table below.

| Property | Value | Reference |

| Chemical Formula | C₂₃H₄₀N₂O₄S | [1] |

| Molecular Weight | 440.64 g/mol | [1] |

| Appearance | White to off-white solid | |

| Purity | Typically >95% | |

| Solubility | Soluble in organic solvents such as DMF and DMSO |

Chemical Structure

Boc-L-Cys(Propargyl)-OH (DCHA) consists of an L-cysteine core. The amine group is protected by a tert-butyloxycarbonyl (Boc) group, and the thiol side chain is modified with a propargyl group, which contains a terminal alkyne. This terminal alkyne is the reactive handle for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry. The carboxylic acid is salified with dicyclohexylamine (DCHA).

The structure can be represented by the following SMILES notation: CC(C)(C)OC(N--INVALID-LINK--CSCC#C)=O.C1(CCCCC1)NC2CCCCC2.[1]

Experimental Applications & Protocols

Boc-L-Cys(Propargyl)-OH (DCHA) is a key reagent for the site-specific introduction of a clickable alkyne functionality into peptides and proteins. This allows for the subsequent conjugation of a wide variety of molecules, such as fluorescent dyes, imaging agents, or polyethylene glycol (PEG) chains, that bear a complementary azide group.

General Experimental Workflow for Peptide Labeling using Click Chemistry

This workflow illustrates the general steps for incorporating Boc-L-Cys(Propargyl)-OH into a peptide and subsequently labeling it using a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.

Caption: A generalized workflow for solid-phase peptide synthesis incorporating Boc-L-Cys(Propargyl)-OH, followed by purification and subsequent copper-catalyzed click chemistry conjugation.

Signaling Pathways and Logical Relationships

The primary utility of Boc-L-Cys(Propargyl)-OH (DCHA) is in the construction of modified biomolecules. The logical relationship for its use in creating a functional bioconjugate is depicted below.

Caption: The logical flow of utilizing Boc-L-Cys(Propargyl)-OH to create an alkyne-modified biomolecule, which is then conjugated to an azide-functionalized probe via a click reaction.

References

Unlocking Precision Bioconjugation: A Technical Guide to Boc-L-Cys(Propargyl)-OH in Click Chemistry

For Researchers, Scientists, and Drug Development Professionals

The advent of click chemistry has revolutionized the landscape of bioconjugation, offering a robust and efficient methodology for the precise assembly of complex molecular architectures. At the heart of this transformative technology lies a suite of versatile building blocks, among which Boc-L-Cys(Propargyl)-OH has emerged as a pivotal reagent. This in-depth technical guide elucidates the mechanism of action, experimental protocols, and diverse applications of Boc-L-Cys(Propargyl)-OH, providing a comprehensive resource for researchers in the fields of chemical biology, drug discovery, and materials science.

Core Principles: The Power of the Propargyl Group

Boc-L-Cys(Propargyl)-OH is a cysteine derivative strategically functionalized with two key moieties: a tert-butyloxycarbonyl (Boc) protecting group on the amine and a propargyl group on the thiol side chain. This design renders it an ideal substrate for click chemistry, a set of reactions known for their high yields, mild reaction conditions, and exceptional specificity.[1][2] The terminal alkyne of the propargyl group is the reactive handle that participates in these bioorthogonal reactions.

The primary mechanism of action for Boc-L-Cys(Propargyl)-OH revolves around the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry.[] In this reaction, the terminal alkyne of the propargyl group undergoes a [3+2] cycloaddition with an azide-functionalized molecule to form a stable 1,4-disubstituted 1,2,3-triazole ring.[4] This triazole linkage is exceptionally stable and serves as a robust covalent bridge between the two molecular entities.[1]

A significant advantage of the CuAAC reaction is its bioorthogonality; the azide and alkyne groups are largely unreactive with biological functional groups, ensuring that the ligation occurs exclusively between the intended partners, even in complex biological milieu.[5] For applications where the cytotoxicity of copper is a concern, a metal-free alternative, the strain-promoted azide-alkyne cycloaddition (SPAAC), can be employed. While SPAAC generally exhibits slower kinetics than CuAAC, it offers a valuable tool for in vivo studies.[]

Quantitative Analysis of Click Reactions

The efficiency of click chemistry reactions is a key attribute. While specific yields for reactions involving Boc-L-Cys(Propargyl)-OH are not extensively tabulated in the literature, data from closely related propargyl-containing amino acids in CuAAC reactions demonstrate consistently high product formation. For instance, the click reaction of N-Boc-DL-propargylglycine with benzyl azide has been shown to proceed effectively, with yields influenced by the concentration of the Cu(I) catalyst.[6] Generally, CuAAC reactions are expected to provide quantitative or near-quantitative yields of triazole products within a reasonable timeframe at room temperature, provided the reactants are present in sufficient concentration and the catalyst is not sequestered.[7]

| Reactant 1 | Reactant 2 | Catalyst System | Solvent | Time (h) | Yield (%) | Reference |

| N-Boc-DL-propargylglycine | Benzyl azide | CuBr | Various | 1 | ~60 | [6] |

| Propargyl Amine | Benzyl Azide | Electrospray-deposited Cu nanoclusters | Not specified | Not specified | High | [8] |

| Phenylacetylene | Benzyl Azide | Copper(I) phenylacetylide | CH₂Cl₂ | 24 | 80 | [2] |

| Various Alkynes | Various Azides | CuI/Glycerol | Glycerol | Not specified | High | [9] |

| Propargyl alcohol | Coumarin azide | CuSO₄/Sodium Ascorbate/THPTA | aq. Buffer | 1 | Quantitative | [7] |

Table 1: Representative Yields of CuAAC Reactions with Propargyl-Containing Compounds. This table summarizes typical yields reported for CuAAC reactions involving various propargyl-containing molecules, highlighting the general efficiency of this ligation strategy.

Experimental Protocols

The following are detailed methodologies for key experimental procedures involving Boc-L-Cys(Propargyl)-OH and related click chemistry reactions.

Protocol 1: General Procedure for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes a general method for the CuAAC reaction between an alkyne-containing molecule, such as Boc-L-Cys(Propargyl)-OH, and an azide-functionalized counterpart.

Materials:

-

Boc-L-Cys(Propargyl)-OH (or other terminal alkyne)

-

Azide-functionalized molecule

-

Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

-

Sodium ascorbate

-

Tris(hydroxypropyltriazolylmethyl)amine (THPTA) ligand (optional, but recommended for biomolecule conjugations)

-

Aminoguanidine (optional, to scavenge reactive oxygen species)

-

Appropriate buffer (e.g., phosphate-buffered saline, pH 7.4) or solvent system (e.g., t-BuOH/H₂O)

Procedure:

-

In a suitable reaction vessel, dissolve the alkyne (e.g., Boc-L-Cys(Propargyl)-OH) and the azide in the chosen solvent system. Typical concentrations range from 10 µM to 10 mM.

-

Prepare a premixed solution of CuSO₄ and, if used, the THPTA ligand. A typical final concentration for CuSO₄ is 50-250 µM, with a 5-fold molar excess of the ligand.

-

Prepare a fresh solution of sodium ascorbate. A typical final concentration is 5 mM.

-

If using, prepare a solution of aminoguanidine to a final concentration of 5 mM.

-

To the solution of the alkyne and azide, add the aminoguanidine solution (if used), followed by the premixed CuSO₄/ligand solution.

-

Initiate the reaction by adding the sodium ascorbate solution.

-

Allow the reaction to proceed at room temperature for 1-4 hours, or until completion as monitored by an appropriate analytical technique (e.g., TLC, LC-MS).

-

Upon completion, the reaction can be quenched by exposure to air or by the addition of a chelating agent such as EDTA.

-

The product can be purified using standard techniques such as column chromatography, precipitation, or dialysis, depending on the nature of the product.

Protocol 2: Solid-Phase Peptide Synthesis (SPPS) Incorporating Boc-L-Cys(Propargyl)-OH

This protocol outlines the incorporation of Boc-L-Cys(Propargyl)-OH into a peptide sequence using Boc-chemistry-based solid-phase peptide synthesis.

Materials:

-

Appropriate solid support (e.g., Merrifield resin)

-

Boc-protected amino acids, including Boc-L-Cys(Propargyl)-OH

-

Dichloromethane (DCM)

-

Trifluoroacetic acid (TFA)

-

Diisopropylethylamine (DIEA)

-

Coupling reagents (e.g., HBTU/HOBt or HATU)

-

Cleavage cocktail (e.g., HF or TFMSA-based)

Procedure:

-

Resin Swelling: Swell the resin in DCM in a reaction vessel.

-

Boc Deprotection: Remove the Boc protecting group from the resin-bound amino acid by treating with a solution of 50% TFA in DCM. Wash the resin thoroughly with DCM and a neutralizing agent like DIEA in DCM.

-

Amino Acid Coupling: Activate the incoming Boc-amino acid (including Boc-L-Cys(Propargyl)-OH at the desired position) with coupling reagents and couple it to the deprotected N-terminus of the resin-bound peptide. Monitor the coupling reaction for completion (e.g., using the Kaiser test).

-

Repeat: Repeat the deprotection and coupling steps for each subsequent amino acid in the sequence.

-

Cleavage and Deprotection: Once the peptide synthesis is complete, cleave the peptide from the resin and remove the side-chain protecting groups using a strong acid cleavage cocktail.

-

Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

Visualizing Workflows and Pathways

The versatility of Boc-L-Cys(Propargyl)-OH allows for its integration into complex workflows for the synthesis of advanced biomaterials and therapeutics.

Figure 1: Mechanism of Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Figure 2: Workflow for the Synthesis of a Peptide-Drug Conjugate.

Applications in Drug Development and Beyond

The unique properties of Boc-L-Cys(Propargyl)-OH make it a valuable tool in a wide array of applications:

-

Peptide and Peptidomimetic Synthesis: The incorporation of this non-canonical amino acid allows for the site-specific modification of peptides.[1][2] This can be used for peptide cyclization, the synthesis of peptide-drug conjugates, or the attachment of imaging agents.[1][10]

-

Targeted Drug Delivery: By conjugating a targeting peptide functionalized with Boc-L-Cys(Propargyl)-OH to a therapeutic agent, it is possible to create drug delivery systems that specifically target diseased cells, thereby enhancing efficacy and reducing off-target toxicity.[11]

-

Bioconjugation: This reagent enables the covalent attachment of synthetic molecules, such as fluorescent dyes or biotin tags, to proteins and other biomolecules for visualization and pull-down experiments.[1]

-

Materials Science: The robust nature of the triazole linkage allows for the use of Boc-L-Cys(Propargyl)-OH in the synthesis of novel polymers and hydrogels with tailored properties.

References

- 1. bachem.com [bachem.com]

- 2. qyaobio.com [qyaobio.com]

- 4. eurjchem.com [eurjchem.com]

- 5. Click Chemistry in Complex Mixtures: Bioorthogonal Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 7. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Side reactions in the SPPS of Cys-containing peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. youtube.com [youtube.com]

- 11. lookchem.com [lookchem.com]

The Propargyl Group: A Linchpin in Bioorthogonal Chemistry for Research and Drug Development

An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The advent of bioorthogonal chemistry has revolutionized the study of biological systems, enabling the visualization and manipulation of biomolecules in their native environments. At the heart of many of these powerful techniques lies the propargyl group, a small, versatile, and highly reactive chemical handle. Its terminal alkyne functionality serves as a key player in a suite of selective and efficient ligation reactions, allowing for the precise labeling, tracking, and modification of proteins, glycans, lipids, and nucleic acids. This technical guide provides a comprehensive overview of the pivotal role of the propargyl group in bioorthogonal reactions, with a focus on its application in research and drug development. We present quantitative data, detailed experimental protocols, and visualizations to empower scientists in harnessing the full potential of this remarkable chemical tool.

Core Bioorthogonal Reactions Involving the Propargyl Group

The terminal alkyne of the propargyl group is the workhorse of several bioorthogonal reactions. Its reactivity can be finely tuned, offering a range of options to suit specific experimental needs. The most prominent of these reactions are the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), and the Sonogashira coupling.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction, a cornerstone of "click chemistry," is a highly efficient and regioselective 1,3-dipolar cycloaddition between a terminal alkyne (from the propargyl group) and an azide to form a stable 1,4-disubstituted-1,2,3-triazole.[1][2] This reaction is characterized by its rapid kinetics, high yields, and tolerance of a wide array of functional groups, making it exceptionally suitable for biological applications.[3][4] The reaction is catalyzed by a copper(I) species, which can be generated in situ from a copper(II) salt and a reducing agent like sodium ascorbate.[4]

Caption: A simplified diagram of the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction.

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

To circumvent the potential cytotoxicity of the copper catalyst in living systems, the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) was developed.[5] This reaction utilizes a strained cyclooctyne, which reacts rapidly with an azide without the need for a metal catalyst. While the propargyl group itself is not strained, it is often the azide-containing partner that is introduced into biomolecules, which then reacts with a cyclooctyne probe. The kinetics of SPAAC are generally slower than CuAAC but are sufficient for many live-cell imaging and in vivo applications.[3][5]

Caption: A diagram illustrating the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) reaction.

Sonogashira Coupling

The Sonogashira coupling is a palladium-catalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide.[6] While traditionally used in organic synthesis, copper-free versions of the Sonogashira coupling have been adapted for bioorthogonal applications, enabling the formation of a carbon-carbon bond on biomolecules under physiological conditions. This reaction provides an alternative to the azide-alkyne cycloadditions for specific applications.

Caption: A schematic of the Sonogashira cross-coupling reaction.

Quantitative Comparison of Reaction Kinetics

The choice of a bioorthogonal reaction often depends on the required reaction rate for a specific application. The following table summarizes the second-order rate constants for various bioorthogonal reactions involving propargyl-derived alkynes.

| Reaction | Alkyne Partner | Azide/Halide Partner | Rate Constant (k₂) [M⁻¹s⁻¹] | Conditions | Reference(s) |

| CuAAC | Propargyl ether | Benzyl azide | 10 - 10⁴ | Aqueous buffer, Cu(I) catalyst | [3] |

| CuAAC | N-propargylamide | Benzyl azide | ~1 | Aqueous buffer, Cu(I) catalyst | [1] |

| CuAAC | Propargyl alcohol | Benzyl azide | ~1 | Aqueous buffer, Cu(I) catalyst | [1] |

| SPAAC | DBCO | Benzyl azide | 0.1 - 1 | Organic/aqueous mixtures | [5][7] |

| SPAAC | BCN | Benzyl azide | ~0.01 - 0.1 | Organic/aqueous mixtures | [5] |

| SPAAC | DIBO | Benzyl azide | ~0.001 - 0.01 | Organic/aqueous mixtures | [5] |

| Sonogashira | Propargyl-glycine | Aryl iodide | Not reported in M⁻¹s⁻¹ | Aqueous buffer, Pd(II) catalyst |

Experimental Protocols

Detailed and reliable experimental protocols are crucial for the successful implementation of bioorthogonal reactions. Below are representative protocols for the metabolic labeling of proteins with a propargyl-containing amino acid and subsequent fluorescent labeling via CuAAC.

Protocol 1: Metabolic Labeling of Nascent Proteins with L-Homopropargylglycine (HPG)

This protocol describes the incorporation of the methionine analog, L-homopropargylglycine (HPG), into newly synthesized proteins in cultured mammalian cells.

Materials:

-

Mammalian cells of choice (e.g., HeLa, HEK293T)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Methionine-free DMEM

-

L-Homopropargylglycine (HPG) stock solution (100 mM in sterile water)

-

Phosphate-buffered saline (PBS)

-

Cell lysis buffer (e.g., RIPA buffer)

-

Protease inhibitor cocktail

Procedure:

-

Culture cells to the desired confluency (typically 70-80%) in a multi-well plate or flask.

-

Aspirate the complete culture medium and wash the cells once with pre-warmed PBS.

-

Aspirate the PBS and add pre-warmed methionine-free DMEM to the cells. Incubate for 30-60 minutes at 37°C and 5% CO₂ to deplete intracellular methionine pools.

-

Add HPG stock solution to the methionine-free medium to a final concentration of 25-100 µM.

-

Incubate the cells for the desired labeling period (e.g., 1-4 hours) at 37°C and 5% CO₂.

-

After incubation, aspirate the labeling medium and wash the cells twice with cold PBS.

-

Lyse the cells by adding cold cell lysis buffer containing protease inhibitors.

-

Incubate on ice for 20-30 minutes with occasional vortexing.

-

Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

-

Collect the supernatant containing the HPG-labeled proteome for downstream analysis.

Protocol 2: Fluorescent Labeling of HPG-Containing Proteins via CuAAC

This protocol details the "click" reaction to attach a fluorescent azide probe to the HPG-labeled proteins in the cell lysate.

Materials:

-

HPG-labeled cell lysate (from Protocol 1)

-

Fluorescent azide probe (e.g., Azide-Fluor 488) stock solution (10 mM in DMSO)

-

Tris(2-carboxyethyl)phosphine (TCEP) stock solution (50 mM in water, freshly prepared)

-

Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA) stock solution (10 mM in DMSO)

-

Copper(II) sulfate (CuSO₄) stock solution (50 mM in water)

-

Sodium ascorbate stock solution (100 mM in water, freshly prepared)

Procedure:

-

To 100 µL of HPG-labeled cell lysate (containing approximately 100 µg of protein), add the following reagents in the specified order, vortexing gently after each addition:

-

1 µL of fluorescent azide probe stock solution (final concentration: 100 µM)

-

2 µL of TCEP stock solution (final concentration: 1 mM)

-

1 µL of TBTA stock solution (final concentration: 100 µM)

-

2 µL of CuSO₄ stock solution (final concentration: 1 mM)

-

2 µL of sodium ascorbate stock solution (final concentration: 2 mM)

-

-

Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.

-

The fluorescently labeled proteins are now ready for downstream applications such as SDS-PAGE analysis, Western blotting, or mass spectrometry.

Applications in Research and Drug Development

The versatility of the propargyl group has led to its widespread adoption in various research and drug development applications.

Visualizing Cellular Processes

Metabolic labeling with propargyl-containing precursors, such as HPG for proteins, propargyl-choline for lipids, or propargyl-sugars for glycans, allows for the visualization of their synthesis, trafficking, and turnover within living cells.[8][9] Subsequent bioorthogonal ligation with a fluorescent probe enables high-resolution imaging by microscopy.

Caption: A workflow diagram for metabolic labeling and visualization of biomolecules using a propargyl-containing precursor.

Probing Cellular Signaling

Propargyl-modified small molecules, such as kinase inhibitors or receptor ligands, can be used to identify their cellular targets and elucidate signaling pathways. By treating cells with the propargyl-probe, allowing it to bind to its target, and then performing a click reaction with a reporter tag (e.g., biotin), the target protein can be pulled down and identified by mass spectrometry.

Caption: A logical diagram illustrating the use of a propargyl-modified kinase inhibitor to identify its target in a signaling pathway.

Drug Development and Delivery

The robust and specific nature of bioorthogonal reactions involving the propargyl group makes them ideal for the construction of complex drug delivery systems and antibody-drug conjugates (ADCs). The propargyl group can be incorporated into a targeting moiety (e.g., an antibody) or a therapeutic payload, allowing for their precise conjugation via a click reaction.

Conclusion

The propargyl group has firmly established itself as an indispensable tool in the field of bioorthogonal chemistry. Its small size, metabolic stability, and versatile reactivity through CuAAC, SPAAC, and Sonogashira coupling provide researchers and drug developers with a powerful and adaptable chemical handle. The ability to precisely label, visualize, and manipulate biomolecules in complex biological systems has already led to significant advances in our understanding of cellular processes and is poised to continue to drive innovation in the development of next-generation diagnostics and therapeutics. This technical guide provides a foundational understanding and practical protocols to encourage the broader adoption and creative application of propargyl-based bioorthogonal chemistry.

References

- 1. Relative Performance of Alkynes in Copper-Catalyzed Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]

- 2. L-HPG Metabolic labeling of mitochondrial translation in cultured cell lines [protocols.io]

- 3. Click Chemistry: Reaction Rates and Their Suitability for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Metabolic Labeling with Noncanonical Amino Acids and Visualization by Chemoselective Fluorescent Tagging - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Cellular signaling perturbation by natural products - PMC [pmc.ncbi.nlm.nih.gov]

Boc vs. Fmoc: A Technical Deep Dive into Solid-Phase Peptide Synthesis Strategies

For Researchers, Scientists, and Drug Development Professionals

Solid-Phase Peptide Synthesis (SPPS) has become an indispensable tool in the advancement of biochemical research and pharmaceutical development. The strategic selection of protecting groups for the α-amino terminus of amino acids is a critical determinant of the efficiency, purity, and overall success of peptide synthesis. The two most prominent and widely adopted strategies are based on the tert-butyloxycarbonyl (Boc) and the 9-fluorenylmethyloxycarbonyl (Fmoc) protecting groups. This in-depth technical guide provides a comprehensive comparison of these two core methodologies, detailing the underlying chemical principles, experimental protocols, and key considerations for their application.

Core Principles: A Tale of Two Chemistries

The fundamental distinction between the Boc and Fmoc strategies lies in the chemical nature of the Nα-protecting group and, consequently, the conditions required for its removal during the stepwise elongation of the peptide chain.[1]

Boc (tert-butyloxycarbonyl) Chemistry: The Boc group is an acid-labile protecting group.[] Its removal, or deprotection, is achieved by treatment with a moderately strong acid, typically trifluoroacetic acid (TFA).[3][4] The side-chain protecting groups used in conjunction with Boc chemistry are typically benzyl-based (Bzl) and are removed at the final step of the synthesis by a much stronger acid, such as anhydrous hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA).[4][5] This reliance on differential acid lability for deprotection of the Nα-amino group and the side chains categorizes the Boc/Bzl strategy as a "quasi-orthogonal" system.[5][6]

Fmoc (9-fluorenylmethyloxycarbonyl) Chemistry: In contrast, the Fmoc group is base-labile and is readily cleaved by treatment with a secondary amine, most commonly a solution of piperidine in N,N-dimethylformamide (DMF).[7][8] The side-chain protecting groups employed in this strategy are acid-labile, predominantly based on the tert-butyl (tBu) group.[7] These are stable to the basic conditions of Fmoc deprotection and are removed simultaneously with the cleavage of the peptide from the resin using a strong acid like TFA.[7] This combination of a base-labile Nα-protecting group and acid-labile side-chain protecting groups constitutes a truly orthogonal protection scheme.[4][6]

Quantitative Comparison of Boc and Fmoc SPPS

The choice between Boc and Fmoc chemistry is often dictated by the specific requirements of the peptide being synthesized, including its length, sequence, and the presence of sensitive residues or modifications. The following tables provide a summary of key quantitative parameters for each strategy.

| Parameter | Boc Chemistry | Fmoc Chemistry |

| Nα-Protecting Group | tert-butyloxycarbonyl (Boc) | 9-fluorenylmethyloxycarbonyl (Fmoc) |

| Nα-Deprotection Reagent | 25-50% Trifluoroacetic acid (TFA) in Dichloromethane (DCM)[3][4] | 20-50% Piperidine in N,N-dimethylformamide (DMF)[7][8] |

| Deprotection Time | 5-30 minutes[3] | 5-20 minutes[7][8] |

| Side-Chain Protection | Benzyl (Bzl) based ethers, esters, and carbamates[4] | tert-butyl (tBu) based ethers, esters, and carbamates[7] |

| Final Cleavage Reagent | Anhydrous Hydrogen Fluoride (HF), Trifluoromethanesulfonic acid (TFMSA)[4][5] | Trifluoroacetic acid (TFA) with scavengers[7] |

| Orthogonality | Quasi-orthogonal (differential acid lability)[5][6] | Fully orthogonal (base-labile vs. acid-labile)[4][6] |

Key Considerations and Side Reactions

| Consideration | Boc Chemistry | Fmoc Chemistry |

| Aggregation | Can be advantageous for hydrophobic or aggregation-prone sequences due to protonation of the N-terminus after deprotection, which disrupts interchain hydrogen bonding.[5][9] | Aggregation can be a challenge for certain sequences.[10] |

| Sensitive Residues | Repetitive acid treatment can be detrimental to acid-sensitive residues like Tryptophan and Methionine.[] | Milder conditions are generally more compatible with sensitive residues and modifications like phosphorylation and glycosylation.[][5] |

| Diketopiperazine Formation | Less prone to this side reaction at the dipeptide stage because the N-terminus is protonated after deprotection.[3][10] | More susceptible, especially with Proline or Glycine at the C-terminus, due to the free amine generated after base-mediated deprotection.[8][10] |

| Aspartimide Formation | Can occur during final HF cleavage.[3] | Can be catalyzed by the basic conditions of Fmoc deprotection, particularly in Asp-Gly or Asp-Ser sequences.[8][10] |

| Racemization | Lower risk of base-catalyzed racemization, especially for sensitive residues like Histidine and Cysteine.[][5] | Higher potential for racemization of sensitive amino acids due to the basic deprotection conditions.[] |

| Reagent Handling & Safety | Requires specialized equipment and extreme caution for handling highly toxic and corrosive HF.[9][11] | Reagents are generally less hazardous, though piperidine is toxic and should be handled with care.[12] |

Experimental Protocols

Boc Solid-Phase Peptide Synthesis: Standard Cycle

-

Resin Swelling: The peptide-resin is swollen in an appropriate solvent, typically Dichloromethane (DCM).[9]

-

Boc Deprotection: The resin is treated with a solution of 25-50% TFA in DCM for 5-30 minutes to remove the Boc group.[3] This is often preceded by a brief pre-wash with the deprotection solution.[3]

-

Washing: The resin is thoroughly washed with DCM to remove residual TFA and the cleaved Boc group.[9]

-

Neutralization: The protonated N-terminal amine is neutralized with a solution of a tertiary amine, such as 10% N,N-diisopropylethylamine (DIEA) in DCM, for 5-10 minutes.[4][9]

-

Washing: The resin is washed again with DCM to remove excess base.[9]

-

Amino Acid Coupling: The incoming Boc-protected amino acid is activated with a coupling reagent (e.g., HBTU, DCC/HOBt) and added to the resin. The reaction is allowed to proceed for 1-2 hours.[][9]

-

Washing: The resin is washed with DMF and DCM to remove excess reagents and byproducts. The cycle is then repeated for the next amino acid.[9]

-

Final Cleavage: After completion of the synthesis, the peptide is cleaved from the resin and the side-chain protecting groups are removed using a strong acid like anhydrous HF, typically with scavengers such as anisole, at 0°C for 1-2 hours.[3][9]

Fmoc Solid-Phase Peptide Synthesis: Standard Cycle

-

Resin Swelling: The peptide-resin is swollen in N,N-dimethylformamide (DMF).[7]

-

Fmoc Deprotection: The resin is treated with a solution of 20-50% piperidine in DMF. This is typically a two-step process: a short initial treatment of 1-5 minutes followed by a longer treatment of 5-15 minutes.[7][8]

-

Washing: The resin is extensively washed with DMF to completely remove piperidine and the dibenzofulvene-piperidine adduct.[7]

-

Amino Acid Coupling: The incoming Fmoc-protected amino acid is pre-activated with a coupling reagent (e.g., HBTU, HATU) and a base (e.g., DIEA or collidine) in DMF and then added to the resin. The coupling reaction is typically complete within 30-60 minutes.[][13]

-

Washing: The resin is washed with DMF to remove unreacted reagents and byproducts. The cycle then restarts for the subsequent amino acid.[7]

-

Final Cleavage and Deprotection: The peptide is cleaved from the resin, and the acid-labile side-chain protecting groups are simultaneously removed by treatment with a cleavage cocktail, most commonly TFA containing a mixture of scavengers (e.g., water, triisopropylsilane, ethanedithiol) for 1-4 hours.[14][15]

Visualizing the Synthetic Workflows

The logical flow and key chemical transformations in both Boc and Fmoc SPPS can be visualized to better understand their operational differences.

Caption: Cyclical workflow of Boc-based Solid-Phase Peptide Synthesis.

Caption: Cyclical workflow of Fmoc-based Solid-Phase Peptide Synthesis.

Strategic Selection: Boc vs. Fmoc

The decision to employ Boc or Fmoc chemistry is a strategic one, guided by the specific goals of the synthesis.

Caption: Decision-making framework for selecting between Boc and Fmoc SPPS.

Conclusion

Both Boc and Fmoc chemistries are powerful and well-established methods for solid-phase peptide synthesis.[9] While Fmoc/tBu has become the more prevalent strategy due to its milder deprotection conditions, true orthogonality, and avoidance of hazardous reagents like HF, the Boc/Bzl approach remains a highly relevant and sometimes superior choice, particularly for the synthesis of long or aggregation-prone peptides.[5][9][11] A thorough understanding of the chemical principles, potential side reactions, and practical considerations of each strategy is paramount for researchers, scientists, and drug development professionals to successfully and efficiently synthesize peptides of interest. The judicious selection of the appropriate synthetic route, informed by the specific characteristics of the target peptide, will ultimately pave the way for higher yields, greater purity, and successful outcomes in research and therapeutic development.

References

- 1. benchchem.com [benchchem.com]

- 3. chempep.com [chempep.com]

- 4. peptide.com [peptide.com]

- 5. benchchem.com [benchchem.com]

- 6. biosynth.com [biosynth.com]

- 7. benchchem.com [benchchem.com]

- 8. chempep.com [chempep.com]

- 9. benchchem.com [benchchem.com]

- 10. peptide.com [peptide.com]

- 11. peptide.com [peptide.com]

- 12. americanpeptidesociety.org [americanpeptidesociety.org]

- 13. chem.uci.edu [chem.uci.edu]

- 14. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]

- 15. tools.thermofisher.com [tools.thermofisher.com]

A Deep Dive into Solid-Phase Peptide Synthesis: A Technical Guide

Solid-Phase Peptide Synthesis (SPPS), a cornerstone of modern biochemistry and pharmaceutical development, has revolutionized the chemical synthesis of peptides. Developed by R. Bruce Merrifield, who was awarded the Nobel Prize in Chemistry in 1984 for this work, SPPS allows for the efficient and controlled assembly of amino acids into a desired peptide sequence.[1] This in-depth technical guide is designed for researchers, scientists, and drug development professionals, providing a comprehensive overview of the core principles, detailed experimental protocols, and quantitative data to facilitate successful peptide synthesis.

Core Principles of Solid-Phase Peptide Synthesis

The fundamental concept of SPPS is the stepwise addition of amino acids to a growing peptide chain that is covalently anchored to an insoluble solid support, typically a resin.[1][2] This solid-phase approach simplifies the entire process by allowing for the easy removal of excess reagents and byproducts through simple filtration and washing steps, thus driving reactions to completion and eliminating the need for purification of intermediate peptides.[2]

The SPPS process is cyclical, with each cycle consisting of three main stages:

-

Nα-Deprotection: The removal of the temporary protecting group from the α-amino group of the resin-bound amino acid or peptide.

-

Amino Acid Coupling: The activation of the carboxyl group of the incoming protected amino acid and its subsequent coupling to the newly freed N-terminus of the peptide chain on the resin.

-

Washing: Thorough washing of the resin to remove all excess reagents and byproducts before the next cycle begins.

This cycle is repeated until the desired peptide sequence is assembled. Finally, the completed peptide is cleaved from the solid support, and all side-chain protecting groups are removed.

Two primary strategies dominate the landscape of SPPS, distinguished by the type of temporary Nα-protecting group used: Fmoc (9-fluorenylmethyloxycarbonyl) and Boc (tert-butyloxycarbonyl) chemistry.

The SPPS Workflow: A Visual Representation

The logical progression of solid-phase peptide synthesis can be visualized as a cyclical process. The following diagram illustrates the key stages involved in extending the peptide chain.

Fmoc/tBu Strategy: The Modern Workhorse

The Fmoc/tBu (tert-butyl) strategy is the most widely used approach in modern SPPS due to its mild reaction conditions. This method employs the base-labile Fmoc group for temporary Nα-protection and acid-labile protecting groups, typically based on the tert-butyl cation, for the side chains of reactive amino acids.

Chemical Principles of the Fmoc/tBu Strategy

The orthogonality of the protecting groups is a key feature of this strategy. The Fmoc group is removed by a secondary amine, such as piperidine, in a non-acidic environment, leaving the acid-labile side-chain protecting groups and the resin linkage intact.[3] Conversely, the final cleavage of the peptide from the resin and the removal of the side-chain protecting groups are achieved simultaneously using a strong acid, most commonly trifluoroacetic acid (TFA).

The mechanism of Fmoc deprotection involves the abstraction of the acidic proton on the fluorene ring by a base, followed by β-elimination to release the free amine, carbon dioxide, and dibenzofulvene. The dibenzofulvene is subsequently trapped by the amine base to form a stable adduct.

Quantitative Data for Fmoc/tBu SPPS

The success of SPPS is highly dependent on achieving near-quantitative yields at each deprotection and coupling step. The following tables provide a summary of typical quantitative data associated with the Fmoc/tBu strategy.

Table 1: Common Resins for Fmoc SPPS

| Resin Name | Linker Type | C-Terminal Functionality | Typical Loading Capacity (mmol/g) | Cleavage Conditions |

| Wang Resin | p-Alkoxybenzyl alcohol | Carboxylic Acid | 0.5 - 1.0 | 95% TFA |

| Rink Amide Resin | Amide | Amide | 0.4 - 0.8[4] | 95% TFA |

| 2-Chlorotrityl Chloride (2-CTC) Resin | Trityl | Carboxylic Acid or Protected Peptide | 0.5 - 1.5 | 1-5% TFA in DCM (mild) |

| TentaGel® Resin | PEG-PS copolymer | Varies | 0.1 - 0.5 | Varies |

Table 2: Comparative Efficiency of Common Coupling Reagents in Fmoc SPPS

| Coupling Reagent | Additive | Base | Typical Reaction Time (min) | Advantages | Disadvantages |

| DIC/HOBt | HOBt | - | 30 - 60 | Low cost, effective | Byproduct (DIU) can be difficult to remove |

| HBTU/DIPEA | HOBt (in situ) | DIPEA | 15 - 45 | High efficiency, low racemization | Can cause guanidinylation of the N-terminus |

| HATU/DIPEA | HOAt (in situ) | DIPEA | 5 - 30 | Very high efficiency, fast, good for hindered couplings[5] | More expensive, can cause guanidinylation |

| PyBOP/DIPEA | HOBt (in situ) | DIPEA | 15 - 45 | High efficiency, no guanidinylation | Byproducts can be difficult to remove |

| COMU/DIPEA | OxymaPure® (in situ) | DIPEA | 5 - 30 | High efficiency, safer (non-explosive byproducts)[5][6] | More expensive |

Table 3: Common Deprotection Reagents for Fmoc Removal

| Reagent | Concentration in DMF | Typical Deprotection Time | Notes |

| Piperidine | 20% (v/v) | 2 x 5-10 min | Standard reagent, can cause aspartimide formation. |

| 4-Methylpiperidine (4-MP) | 20% (v/v) | 2 x 5-10 min | Similar efficiency to piperidine, may reduce some side reactions. |

| Piperazine/DBU | 10% Piperazine, 2% DBU (w/v) | 2 x 2-5 min | Faster deprotection, may be beneficial for difficult sequences. |

Detailed Experimental Protocol for Manual Fmoc SPPS

This protocol outlines the synthesis of a generic peptide on a 0.1 mmol scale using Rink Amide resin.

Materials and Reagents:

-

Rink Amide Resin (e.g., 0.6 mmol/g loading)

-

Fmoc-protected amino acids

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Piperidine

-

Coupling reagent (e.g., HBTU)

-

N,N-Diisopropylethylamine (DIPEA)

-

1-Hydroxybenzotriazole (HOBt)

-

Cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane (TIS))

-

Cold diethyl ether

-

Manual SPPS reaction vessel with a sintered glass frit

Protocol:

-

Resin Swelling:

-

Place approximately 167 mg of Rink Amide resin (0.1 mmol) into the reaction vessel.

-

Add 5 mL of DMF and allow the resin to swell for 30-60 minutes with gentle agitation.

-

Drain the DMF.

-

-

Initial Fmoc Deprotection:

-

Add 5 mL of 20% piperidine in DMF to the resin.

-

Agitate for 5 minutes and drain.

-

Repeat the piperidine treatment for another 10 minutes.

-

Wash the resin thoroughly with DMF (5 x 5 mL) and DCM (3 x 5 mL).

-

-

First Amino Acid Coupling:

-

In a separate vial, dissolve the first Fmoc-amino acid (0.3 mmol, 3 eq.), HBTU (0.3 mmol, 3 eq.), and HOBt (0.3 mmol, 3 eq.) in 2 mL of DMF.

-

Add DIPEA (0.6 mmol, 6 eq.) to the amino acid solution and vortex briefly.

-

Immediately add the activated amino acid solution to the resin.

-

Agitate the mixture for 1-2 hours at room temperature.

-

Drain the reaction solution and wash the resin with DMF (5 x 5 mL).

-

Perform a Kaiser test to confirm the completion of the coupling. If the test is positive (blue beads), repeat the coupling step.

-

-

Subsequent Cycles of Deprotection and Coupling:

-

Repeat the Fmoc deprotection (Step 2) and amino acid coupling (Step 3) for each subsequent amino acid in the desired sequence.

-

-

Final Fmoc Deprotection:

-

After the final amino acid has been coupled, perform a final Fmoc deprotection as described in Step 2.

-

-

Cleavage and Final Deprotection:

-

Wash the peptide-resin with DCM (5 x 5 mL) and dry it under a stream of nitrogen.

-

Add the cleavage cocktail (e.g., 5 mL of 95% TFA/2.5% H2O/2.5% TIS) to the resin.

-

Agitate the mixture for 2-3 hours at room temperature.

-

Filter the cleavage solution containing the peptide into a clean collection tube.

-

Precipitate the crude peptide by adding the TFA solution to a 10-fold excess of cold diethyl ether.

-

Centrifuge the mixture to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether two more times.

-

Dry the crude peptide under vacuum.

-

-

Purification:

-

Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Boc/Bzl Strategy: The Classic Approach

The Boc/Bzl (benzyl) strategy, the original method developed by Merrifield, utilizes the acid-labile Boc group for temporary Nα-protection and more acid-stable benzyl-based protecting groups for the side chains.

Chemical Principles of the Boc/Bzl Strategy

This strategy relies on graded acid lability. The Boc group is removed with a moderately strong acid, such as 50% TFA in DCM, while the benzyl-based side-chain protecting groups and the peptide-resin linkage require a much stronger acid, typically anhydrous hydrogen fluoride (HF), for cleavage.[7] This final, harsh cleavage step is a significant drawback of the Boc strategy, requiring specialized equipment and handling precautions.

The mechanism of Boc deprotection involves the protonation of the carbamate, followed by the loss of a stable tert-butyl cation to form a carbamic acid, which then spontaneously decarboxylates to yield the free amine.

Quantitative Data for Boc/Bzl SPPS

Table 4: Common Resins for Boc SPPS

| Resin Name | Linker Type | C-Terminal Functionality | Typical Loading Capacity (mmol/g) | Cleavage Conditions |

| Merrifield Resin | Chloromethyl | Carboxylic Acid | 0.5 - 1.2 | Anhydrous HF |

| PAM Resin | Phenylacetamidomethyl | Carboxylic Acid | 0.5 - 1.0 | Anhydrous HF |

| MBHA Resin | Methylbenzhydrylamine | Amide | 0.5 - 1.0 | Anhydrous HF |

Table 5: Deprotection Conditions for Boc Group Removal

| Reagent | Typical Concentration | Typical Deprotection Time | Notes |

| Trifluoroacetic Acid (TFA) | 50% in DCM | 20-30 min | Standard condition. |

| Trifluoroacetic Acid (TFA) | 100% (neat) | 5 min | Faster but may lead to lower purity due to incomplete resin swelling.[8] |

Detailed Experimental Protocol for Manual Boc SPPS

This protocol describes the synthesis of a generic peptide on a 0.1 mmol scale using Merrifield resin. Caution: This protocol involves the use of highly corrosive and toxic reagents. All steps should be performed in a well-ventilated fume hood with appropriate personal protective equipment. The final HF cleavage requires specialized apparatus and trained personnel.

Materials and Reagents:

-

Merrifield Resin (e.g., 1.0 mmol/g loading)

-

Boc-protected amino acids

-

Dichloromethane (DCM)

-

Trifluoroacetic Acid (TFA)

-

N,N-Diisopropylethylamine (DIEA)

-

N,N'-Dicyclohexylcarbodiimide (DCC) or N,N'-Diisopropylcarbodiimide (DIC)

-

1-Hydroxybenzotriazole (HOBt)

-

Anhydrous Hydrogen Fluoride (HF) and HF cleavage apparatus

-

Anisole (scavenger)

-

Cold diethyl ether

Protocol:

-

Resin Swelling and First Amino Acid Loading (Cesium Salt Method):

-

Swell 100 mg of Merrifield resin (0.1 mmol) in DMF for 1 hour.

-

Prepare the cesium salt of the C-terminal Boc-amino acid (0.2 mmol) by reacting it with cesium carbonate in methanol, followed by evaporation.

-

Dissolve the Boc-amino acid cesium salt in DMF and add it to the swollen resin.

-

Heat the mixture at 50°C for 12-24 hours.

-

Wash the resin with DMF, DMF/water, DMF, and DCM, then dry under vacuum.

-

-

Boc Deprotection:

-

Swell the peptide-resin in DCM.

-

Add 5 mL of 50% TFA in DCM to the resin and agitate for 20-30 minutes.[9]

-

Drain the TFA solution and wash the resin with DCM (3 x 5 mL).

-

-

Neutralization:

-

Add 5 mL of 10% DIEA in DCM to the resin and agitate for 5-10 minutes.

-

Drain the neutralization solution and wash the resin with DCM (5 x 5 mL).

-

-

Amino Acid Coupling (DCC/HOBt):

-

In a separate vial, dissolve the next Boc-amino acid (0.3 mmol, 3 eq.) and HOBt (0.3 mmol, 3 eq.) in a minimal amount of DMF.

-

Add this solution to the resin.

-

In a separate vial, dissolve DCC (0.3 mmol, 3 eq.) in DCM and add it to the resin slurry.

-

Agitate the mixture for 2-4 hours at room temperature.

-

Drain the reaction solution and wash the resin with DCM (3 x 5 mL) and DMF (3 x 5 mL).

-

-

Subsequent Cycles:

-

Repeat the deprotection (Step 2), neutralization (Step 3), and coupling (Step 4) steps for each subsequent amino acid.

-

-

HF Cleavage:

-

Dry the final peptide-resin thoroughly under vacuum.

-

Place the resin in a specialized HF cleavage apparatus.

-

Add a scavenger, such as anisole (1 mL).

-

Cool the vessel to -5 to 0°C.

-

Carefully condense anhydrous HF (approximately 10 mL) into the vessel.

-

Stir the mixture at 0°C for 1 hour.

-

Evaporate the HF under a stream of nitrogen.

-

Wash the resin and cleaved peptide with cold diethyl ether.

-

-

Peptide Extraction and Purification:

-

Extract the peptide from the resin using a suitable solvent (e.g., 10% acetic acid).

-

Lyophilize the aqueous extract to obtain the crude peptide.

-

Purify the crude peptide by RP-HPLC.

-

Peptide Bond Formation: The Coupling Reaction

The formation of the peptide bond is the cornerstone of SPPS. This reaction involves the activation of the C-terminal carboxyl group of an incoming Nα-protected amino acid, making it susceptible to nucleophilic attack by the free N-terminal amine of the growing peptide chain on the resin. Carbodiimides, such as DCC and DIC, are classic activating agents. In the presence of an additive like HOBt, they form a highly reactive O-acylisourea intermediate, which then reacts with HOBt to form an active ester. This active ester then reacts with the amine to form the peptide bond, regenerating HOBt. This process minimizes side reactions like racemization.

Conclusion

Solid-Phase Peptide Synthesis remains an indispensable tool in chemical biology, drug discovery, and materials science. The choice between the Fmoc and Boc strategies depends on the specific peptide sequence, desired scale, and available laboratory infrastructure. The Fmoc/tBu strategy is generally favored for its milder conditions and broader applicability, especially for sensitive or modified peptides. Successful SPPS hinges on the careful selection of resins, protecting groups, and coupling reagents, as well as the meticulous execution of the synthesis cycles. By understanding the fundamental principles and employing optimized protocols, researchers can efficiently synthesize high-purity peptides for a wide range of scientific applications.

References

- 1. benchchem.com [benchchem.com]

- 2. tools.thermofisher.com [tools.thermofisher.com]

- 3. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. benchchem.com [benchchem.com]

- 6. bachem.com [bachem.com]

- 7. chemistry.du.ac.in [chemistry.du.ac.in]

- 8. Comparison of 55% TFA/CH2Cl2 and 100% TFA for Boc group removal during solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. chempep.com [chempep.com]

An In-depth Technical Guide to the Applications of Alkyne-Containing Amino Acids in Biochemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alkyne-containing amino acids have emerged as indispensable tools in modern biochemistry, enabling researchers to probe and manipulate biological systems with unprecedented precision. Their unique alkyne functional group serves as a bioorthogonal handle, allowing for highly specific chemical reactions to be performed within complex biological environments without interfering with native biochemical processes. This technical guide provides a comprehensive overview of the core applications of alkyne-containing amino acids, with a focus on protein labeling, proteomic analysis, and their burgeoning role in drug discovery. Detailed experimental protocols, quantitative data, and workflow visualizations are presented to facilitate their practical implementation in the laboratory.

Core Applications

The versatility of alkyne-containing amino acids stems from their ability to participate in bioorthogonal "click chemistry" reactions, most notably the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[1] These reactions are characterized by their high efficiency, specificity, and biocompatibility.[2][3]

1. Protein Labeling and Visualization:

Alkyne-containing amino acids, such as L-homopropargylglycine (HPG) and L-azidohomoalanine (AHA) (which contains an azide group that reacts with alkynes), can be metabolically incorporated into newly synthesized proteins.[4][5] This is typically achieved by replacing the natural amino acid methionine with its alkyne- or azide-containing analog in the cell culture medium.[5] Once incorporated, the alkyne or azide handle can be selectively reacted with a fluorescent probe or biotin tag via click chemistry, enabling the visualization and enrichment of newly synthesized proteins.[6]

2. Proteomic Analysis (BONCAT):

Bio-Orthogonal Non-Canonical Amino Acid Tagging (BONCAT) is a powerful technique that utilizes metabolic labeling with alkyne- or azide-containing amino acids to identify and quantify newly synthesized proteins in response to various stimuli.[6][7][8] Following labeling and click chemistry-mediated biotinylation, the tagged proteins can be enriched using streptavidin affinity chromatography and subsequently identified and quantified by mass spectrometry.[7] This approach provides a dynamic snapshot of the cellular proteome.

3. Drug Development and Discovery:

Alkyne-containing amino acids are increasingly being used in drug development. They can be incorporated into peptides to create more stable and potent therapeutics.[9] The alkyne group can also serve as a reactive handle for attaching drugs or imaging agents to targeting molecules.[9] Furthermore, alkyne-containing compounds have been developed as irreversible inhibitors of certain enzymes, offering a novel approach to drug design.[10][11]

Quantitative Data Presentation

Table 1: Comparison of Bioorthogonal Ligation Chemistries: CuAAC vs. SPAAC

| Feature | Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) |

| Catalyst | Copper(I) | None |

| Reaction Rate | Very Fast (Second-order rate constants: 10 to 104 M-1s-1)[3] | Fast (Second-order rate constants vary with cyclooctyne used)[3] |

| Biocompatibility | Potentially cytotoxic due to copper catalyst | Highly biocompatible, suitable for in vivo studies |

| Reaction Components | Alkyne, Azide, Copper(I) source, Reducing agent, Ligand | Strained Alkyne (e.g., cyclooctyne), Azide |

| Selectivity | High | High |

| Yield | High | High |

Table 2: Labeling Efficiency of Alkyne-Containing Amino Acids

| Amino Acid Analog | Cell Type | Labeling Efficiency (%) | Method of Quantification | Reference |

| L-Homopropargylglycine (HPG) | A549 cells | Not specified, but efficient labeling observed | Mass Spectrometry | [12] |

| L-Azidohomoalanine (AHA) | A549 cells | Not specified, but efficient labeling observed | Mass Spectrometry | [12] |

| Alkyne-modified Isoprenoid | HeLa cells | Dose-dependent, significant labeling at 10 µM | In-gel fluorescence and densitometry | [13] |

Experimental Protocols

Protocol 1: Metabolic Labeling of Proteins with L-Homopropargylglycine (HPG)

Materials:

-

Mammalian cells of interest

-

Complete cell culture medium

-

Methionine-free DMEM

-

L-Homopropargylglycine (HPG) stock solution (e.g., 50 mM in DMSO or water)

-

Phosphate-buffered saline (PBS)

Procedure:

-

Culture cells to the desired confluency in a complete medium.

-

Aspirate the complete medium and wash the cells once with warm PBS.

-

Add pre-warmed methionine-free DMEM to the cells and incubate for 30-60 minutes at 37°C to deplete endogenous methionine reserves.[14]

-

Add HPG stock solution to the methionine-free medium to achieve the desired final concentration (typically 50 µM, but may require optimization).[14]

-

Incubate the cells for the desired labeling period (e.g., 1-4 hours) under normal cell culture conditions.[4]

-

After incubation, aspirate the labeling medium and wash the cells twice with ice-cold PBS.

-

The cells are now ready for downstream applications such as cell lysis and click chemistry.

Protocol 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) on Protein Lysates

Materials:

-

Cell lysate containing alkyne-labeled proteins

-

Azide-functionalized reporter molecule (e.g., fluorescent dye-azide or biotin-azide)

-

Copper(II) sulfate (CuSO₄) stock solution (e.g., 50 mM in water)

-

Tris(2-carboxyethyl)phosphine (TCEP) stock solution (e.g., 50 mM in water)

-

Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA) stock solution (e.g., 10 mM in DMSO)

-

Sodium ascorbate stock solution (e.g., 100 mM in water, freshly prepared)

-

PBS

Procedure:

-

To the cell lysate, add the azide-functionalized reporter molecule to the desired final concentration.

-

Add TCEP to a final concentration of 1 mM.

-

Add TBTA to a final concentration of 100 µM.[4]

-

Add CuSO₄ to a final concentration of 1 mM.[4]

-

Initiate the reaction by adding freshly prepared sodium ascorbate to a final concentration of 1 mM.[4]

-

Incubate the reaction mixture for 1 hour at room temperature with gentle agitation.

-

The proteins are now labeled and ready for downstream analysis.

Protocol 3: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) for Live Cell Imaging

Materials:

-

Cells metabolically labeled with an azide-containing amino acid

-

Strain-promoted alkyne-functionalized fluorescent dye (e.g., DBCO-dye)

-

Live-cell imaging medium

Procedure:

-

After metabolic labeling, wash the cells twice with warm PBS.

-

Replace the medium with a fresh, pre-warmed live-cell imaging medium.

-

Add the strain-promoted alkyne-functionalized fluorescent dye to the medium at the desired final concentration.

-

Incubate the cells for the desired time (typically 15-60 minutes) at 37°C, protected from light.

-

Wash the cells twice with warm PBS to remove excess dye.

-

The cells are now ready for live-cell imaging.

Protocol 4: Synthesis of Fmoc-L-propargylglycine

This protocol is an adaptation of known synthetic routes and should be performed by a qualified chemist.

Materials:

-

L-Glutamic acid

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Thionyl chloride (SOCl₂)

-

Sodium borohydride (NaBH₄)

-

Dess-Martin periodinane (DMP)

-

(Carbethoxymethylene)triphenylphosphorane

-

Lithium hydroxide (LiOH)

-

Fmoc-OSu

-

Various organic solvents (e.g., THF, DCM, MeOH) and reagents for workup and purification.

Procedure:

-

Protection of L-Glutamic Acid: Protect the amino and gamma-carboxyl groups of L-glutamic acid.

-

Reduction to Alcohol: Reduce the alpha-carboxyl group to a primary alcohol.

-

Oxidation to Aldehyde: Oxidize the alcohol to an aldehyde.

-

Wittig Reaction: React the aldehyde with (carbethoxymethylene)triphenylphosphorane to form an α,β-unsaturated ester.

-

Alkyne Formation: Convert the ester to the terminal alkyne. This can be a multi-step process.

-

Deprotection and Fmoc Protection: Remove the protecting groups and protect the amino group with Fmoc-OSu.

-

Purification: Purify the final product by column chromatography or recrystallization.

Mandatory Visualizations

Signaling Pathway Diagram

Caption: JNK signaling pathway probed with alkyne amino acids.

Experimental Workflow Diagram

References

- 1. benchchem.com [benchchem.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Click Chemistry: Reaction Rates and Their Suitability for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. Non-canonical amino acid labeling in proteomics and biotechnology - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Bioorthogonal Noncanonical Amino Acid Tagging (BONCAT) Enables Time-Resolved Analysis of Protein Synthesis in Native Plant Tissue - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Specific and quantitative labeling of biomolecules using click chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. researchportal.hw.ac.uk [researchportal.hw.ac.uk]

- 12. Comparative analysis of Cu (I)-catalyzed alkyne-azide cycloaddition (CuAAC) and strain-promoted alkyne-azide cycloaddition (SPAAC) in O-GlcNAc proteomics - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Optimization of Metabolic Labeling with Alkyne-Containing Isoprenoid Probes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Quantitative Cross-Linking of Proteins and Protein Complexes | Springer Nature Experiments [experiments.springernature.com]

Methodological & Application

Application Notes and Protocols for the Incorporation of Boc-L-Cys(Propargyl)-OH into Peptides via Solid-Phase Peptide Synthesis (SPPS)

For Researchers, Scientists, and Drug Development Professionals

Introduction

The site-specific incorporation of non-natural amino acids into peptides is a powerful strategy for developing novel therapeutics, biological probes, and advanced biomaterials. Boc-L-Cys(Propargyl)-OH is a valuable building block that introduces a terminal alkyne functionality into the peptide sequence via its propargyl group. This alkyne handle enables highly specific downstream modifications through "click chemistry," such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), allowing for the conjugation of various molecules like fluorophores, imaging agents, or polyethylene glycol (PEG) chains.[1][2] The Boc (tert-butyloxycarbonyl) protecting group is suitable for traditional solid-phase peptide synthesis (SPPS) methodologies that utilize acidic conditions for Nα-deprotection.[3]

These application notes provide a comprehensive protocol for the efficient incorporation of Boc-L-Cys(Propargyl)-OH into peptides using manual or automated Boc-SPPS.

Data Presentation

While specific quantitative data for the coupling efficiency of Boc-L-Cys(Propargyl)-OH is not extensively reported in the literature, the following table provides a general comparison of common coupling reagents used in Boc-SPPS. The efficiency of coupling can be influenced by the specific peptide sequence, the resin used, and the reaction conditions.

| Coupling Reagent | Activation Method | Typical Coupling Time | Relative Cost | Notes |

| HBTU/DIEA | O-Benzotriazole-N,N,N',N'-tetramethyl-uronium-hexafluoro-phosphate with Diisopropylethylamine | 1-2 hours | Medium | Generally efficient and widely used. |

| DIC/HOBt | N,N'-Diisopropylcarbodiimide with 1-Hydroxybenzotriazole | 2-4 hours | Low | A classic and cost-effective method. |

| HATU/DIEA | 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate with Diisopropylethylamine | 30-60 minutes | High | Highly efficient, especially for sterically hindered couplings. |

| PyBOP/DIEA | (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate with Diisopropylethylamine | 1-2 hours | High | Effective for difficult couplings. |

Experimental Protocols

Materials and Reagents

-

Resin: Merrifield resin or PAM (phenylacetamidomethyl) resin pre-loaded with the C-terminal amino acid.

-

Amino Acids: Boc-protected amino acids, including Boc-L-Cys(Propargyl)-OH.

-

Solvents: Dichloromethane (DCM), N,N-Dimethylformamide (DMF), Isopropanol (IPA).

-

Deprotection Reagent: 50% Trifluoroacetic acid (TFA) in DCM.

-

Neutralization Reagent: 10% Diisopropylethylamine (DIEA) in DCM or DMF.

-

Coupling Reagents: HBTU, DIC, HOBt (or other chosen coupling reagents).

-

Washing Solvents: DCM, DMF.

-

Cleavage Cocktail: Reagent K (TFA/Phenol/Water/Thioanisole/1,2-Ethanedithiol (EDT)) is a good starting point for peptides containing cysteine.[4]

-

Precipitation/Washing: Cold diethyl ether.

SPPS Workflow for Incorporating Boc-L-Cys(Propargyl)-OH

The following diagram illustrates the general workflow for a single coupling cycle in Boc-SPPS.

Caption: General workflow for one cycle of Boc-SPPS.

Detailed Protocol for a Single Coupling Cycle

This protocol describes the steps for coupling Boc-L-Cys(Propargyl)-OH to a growing peptide chain on a solid support.

a. Resin Swelling:

-

Place the peptide-resin in a suitable reaction vessel.

-

Add DCM to swell the resin for 30-60 minutes.

-

Drain the DCM and wash the resin with DMF (3x).

b. Boc Deprotection:

-

Add a solution of 50% TFA in DCM to the resin.

-

Agitate for 1-2 minutes, then drain.

-

Add a fresh solution of 50% TFA in DCM and agitate for 20-30 minutes.[5]

-

Drain the deprotection solution.

-

Wash the resin thoroughly with DCM (3x), IPA (2x), and DMF (3x).[5]

c. Neutralization:

-

Add a 10% solution of DIEA in DMF to the resin.

-

Agitate for 2-5 minutes and drain. Repeat once.

-

Wash the resin with DMF (3x).

d. Coupling of Boc-L-Cys(Propargyl)-OH (HBTU/DIEA method):

-

In a separate vessel, dissolve Boc-L-Cys(Propargyl)-OH (2-3 equivalents relative to the resin loading) and HBTU (2-3 equivalents) in DMF.

-

Add DIEA (4-6 equivalents) to the solution to activate the amino acid.

-

Immediately add the activated amino acid solution to the deprotected and neutralized peptide-resin.

-

Agitate the reaction mixture for 1-2 hours at room temperature.

-

Monitor the reaction completion using a Kaiser test. A negative result (yellow beads) indicates complete coupling. If the test is positive, the coupling step can be repeated.

-

Drain the coupling solution and wash the resin with DMF (3x) and DCM (3x).

Repeat steps b-d for each subsequent amino acid in the peptide sequence.

Final Cleavage and Deprotection

After the synthesis is complete, the peptide is cleaved from the resin, and the side-chain protecting groups are removed. The propargyl group on the cysteine side chain is stable to standard TFA cleavage conditions.

Cleavage Workflow:

Caption: Workflow for peptide cleavage and isolation.

Protocol:

-

Wash the final peptide-resin with DCM (3x) and methanol (3x), then dry under vacuum.

-

Prepare a fresh cleavage cocktail. For a peptide containing Cys(Propargyl), a scavenger is recommended to prevent side reactions. Reagent K is a suitable choice: 82.5% TFA, 5% phenol, 5% water, 5% thioanisole, 2.5% 1,2-ethanedithiol (EDT).

-

Add the cleavage cocktail to the dried resin (approximately 10 mL per gram of resin).

-

Gently agitate the mixture at room temperature for 2-3 hours.

-

Filter the resin and collect the filtrate containing the cleaved peptide.

-

Wash the resin with a small amount of fresh TFA and combine the filtrates.

-

Precipitate the crude peptide by adding the TFA solution dropwise to a 10-fold volume of ice-cold diethyl ether.

-

Allow the peptide to precipitate at -20°C for at least 30 minutes.

-

Centrifuge the suspension and decant the ether.

-

Wash the peptide pellet with cold diethyl ether (2-3 times) to remove scavengers.

-

Dry the crude peptide under vacuum.

-

Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Characterize the purified peptide by mass spectrometry to confirm its identity.

Signaling Pathways and Applications